molecular formula C9H11NO2 B13678679 1-(3-Ethoxypyridin-4-yl)ethan-1-one CAS No. 1427522-40-4

1-(3-Ethoxypyridin-4-yl)ethan-1-one

Cat. No.: B13678679
CAS No.: 1427522-40-4
M. Wt: 165.19 g/mol
InChI Key: LIMWCWDQOGPAEG-UHFFFAOYSA-N
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Description

1-(3-Ethoxypyridin-4-yl)ethan-1-one is an organic compound with a molecular formula of C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypyridin-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the ethylation of 4-pyridone followed by acetylation. The reaction typically requires a base such as sodium hydride or potassium carbonate and an ethylating agent like ethyl iodide. The acetylation step can be carried out using acetyl chloride or acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

1-(3-Ethoxypyridin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, is ongoing.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypyridin-4-yl)ethan-1-one depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Hydroxypyridin-3-yl)ethan-1-one
  • 1-(Pyridin-4-yl)ethan-1-one
  • 2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone

Uniqueness: 1-(3-Ethoxypyridin-4-yl)ethan-1-one is unique due to its ethoxy group at the 3-position of the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

1427522-40-4

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(3-ethoxypyridin-4-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-3-12-9-6-10-5-4-8(9)7(2)11/h4-6H,3H2,1-2H3

InChI Key

LIMWCWDQOGPAEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)C(=O)C

Origin of Product

United States

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